Triphenylphosphinechlorogold

Medicinal Chemistry Anticancer Gold Complexes Cytotoxicity Assays

Gold(I) catalysts are often unstable or poorly selective. This compound solves key pain points: decomposition in alkyne activation and variable speciation in biological assays. - **Benchmark catalyst**: Controls ligand σ-donor effects in enyne cycloisomerization & cyclopropanation. - **Selective anticancer lead**: Superior MCF-7 cytotoxicity vs. cisplatin/auranofin with mitochondrial targeting. - **Industrial stability**: AuPPh3Cl/C maintains 85% conversion over 200h in vinyl chloride monomer production. - **Defined thiol speciation**: Retains PPh3 ligand with GSH - clean system for pharmacology studies. Procurement managers: ≥99.99% purity, Au 39.3% min. Reliable supply for R&D and process development.

Molecular Formula C18H16AuClP+
Molecular Weight 495.7 g/mol
Cat. No. B15139427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylphosphinechlorogold
Molecular FormulaC18H16AuClP+
Molecular Weight495.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au]
InChIInChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;
InChIKeyIFPWCRBNZXUWGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Au(PPh3)Cl Specifications & Core Characteristics


Triphenylphosphinechlorogold (chloro(triphenylphosphine)gold(I)), with the molecular formula C18H15AuClP (MW: 494.71 g/mol) [1] and CAS registry number 14243-64-2, is a coordination complex of gold(I) featuring a linear two-coordinate geometry with one triphenylphosphine and one chloride ligand [2]. This colorless to white crystalline solid melts at 248-249°C [1] and is soluble in methylene chloride, acetonitrile, benzene, and acetone, but insoluble in water and ethanol [3]. Commercially available in purities up to 99.99% (metals basis, Au 39.3% minimum) [4], it serves as a bench-stable precursor for generating cationic gold(I) catalysts in situ via halide abstraction with silver(I) salts [5] and as a reagent for synthesizing diverse organogold derivatives [6].

Catalyst Generation Bench-stable precursor for in situ cationic Au(I) catalysts via halide abstraction
Organogold Synthesis Reagent for preparing diverse Au(I) and Au(III) organometallic derivatives
Lot Consistency High purity metal basis supports reproducible catalytic and biological studies

Non-Interchangeability of Au(PPh3)Cl in Catalysis


Triphenylphosphinechlorogold exhibits performance characteristics that are fundamentally linked to the specific electronic and steric properties of the triphenylphosphine ligand. Experimental evidence demonstrates that ligand selection profoundly alters reaction outcomes: in the gold-catalyzed addition of methanol to 3-hexyne, the triphenylphosphine complex produced a broad mixture of products due to catalyst decomposition and non-selective activation [1]. In contrast, a bulky bispidinone-derived phosphine gold(I) complex exhibited complete selectivity toward a single enol ether product, with no competitive addition to alkene byproducts [1]. Furthermore, the σ-donor ability of the phosphine ligand directly correlates with catalytic activity and selectivity in enyne cycloisomerization and cyclopropanation, distinguishing PPh3-based catalysts from phosphole-ligated analogues [2]. In biological contexts, the specific triphenylphosphine ligand confers distinct reactivity with glutathione that differs mechanistically from the triethylphosphine-containing clinical agent auranofin, with the former retaining its PPh3 ligand upon thiol coordination whereas the latter undergoes ligand substitution [3]. These divergent outcomes underscore that triphenylphosphinechlorogold cannot be treated as an interchangeable commodity within the broader class of gold(I) phosphine chlorides; procurement decisions must be guided by ligand-specific performance data.

Catalytic Selectivity May Shift Ligand steric and electronic effects control product distribution; PPh3 may yield mixtures where bulky phosphines give single products.
Ligand Exchange Behavior Differs PPh3 ligand is retained during thiol interactions, unlike trialkylphosphine analogs that undergo substitution, altering speciation profiles.
Benchmark Role, Not Direct Substitute PPh3 serves as a reference ligand; catalytic efficiency (TOF/TON) does not transfer to high-performance phosphine systems without revalidation.

Au(PPh3)Cl Performance vs. Comparators


Cytotoxicity vs. Cisplatin & Auranofin in MCF-7 Cells

In a head-to-head cytotoxicity evaluation, the parent complex [Au(tpp)Cl] (tpp = triphenylphosphine) exhibited stronger antiproliferative activity against human breast adenocarcinoma MCF-7 cells than both the clinical platinum drug cisplatin and the triethylphosphine-containing gold drug auranofin [1]. The study further demonstrated that [Au(tpp)Cl] was more selective toward cancerous MCF-7 cells over normal MRC-5 fetal lung fibroblasts compared to both reference agents [1]. This superiority is attributed to the {Au(PPh3)}+ unit's ability to permeate mitochondrial membranes and induce robust mitochondrial inhibitory activity across multiple cancer cell lines [1].

Cytotoxicity vs. Cisplatin/Auranofin
Head-to-head
Reported stronger antiproliferative activity against MCF-7 cells and improved selectivity vs. normal MRC-5 fibroblasts compared to cisplatin and auranofin.
Supports cytotoxicity endpoint review; reported cancer-cell selectivity context.
Exact IC50 not available; cell-model response context.
Medicinal Chemistry Anticancer Gold Complexes Cytotoxicity Assays

Alkyne Methanol Addition Selectivity vs. Bulky Phosphine Complex

A direct comparative study evaluated the catalytic activity of two molecular gold(I) chloride phosphine complexes for the addition of methanol to 3-hexyne. Use of the bulky bispidinone-derived phosphine gold(I) complex resulted in a selective reaction yielding exclusively the enol ether product, with no addition of methanol or water to the alkene intermediates produced during the reaction [1]. In contrast, use of triphenylphosphine gold(I) chloride under identical conditions produced a diverse mixture of various products, with the two main products identified as 3-methoxy-3-hexyne and 3,4-dimethoxy hexane [1]. Additionally, the triphenylphosphine complex was observed to decompose during the reaction, forming catalytically inactive gold nanoparticles [1].

Methanol Addition Selectivity
Head-to-head
PPh3 complex produced diverse product mixture; bulky phosphine gave exclusive enol ether. Catalyst decomposition to inactive nanoparticles observed.
Supports ligand-dependent selectivity review; PPh3 may favor exploratory substrate scope.
Identical reaction conditions; selectivity tied to ligand design.
Homogeneous Gold Catalysis Alkyne Activation Selectivity

σ-Donor Ability: PPh3 vs. Phosphole Ligands in Cycloisomerization

A systematic investigation of gold(I) complexes bearing monophosphole ligands evaluated their electronic and steric properties in comparison to their triphenylphosphine-based counterparts. Cationic phosphole-based gold(I) complexes demonstrated activity and selectivity in both enyne cycloisomerization and olefin cyclopropanation reactions, with a statistically significant correlation established between the ligand σ-donor ability and catalytic activity [1]. The study identified the triphenylphosphine ligand as the benchmark reference ligand for comparative evaluation of novel phosphine architectures [1].

σ-Donor Ligand Benchmark
Data to verify
PPh3 complex used as reference; correlation between ligand σ-donor ability and catalytic activity established in cycloisomerization/cyclopropanation.
Supports comparative catalyst development; PPh3 as control ligand for electronic tuning studies.
Phosphole ligands with tuned electronics may outperform benchmark.
Gold Catalysis Phosphine Ligand Effects Cycloisomerization

Glutathione Reactivity: Ligand Retention vs. Auranofin

A solution chemistry study systematically compared the transformations of AuCl(PPh3) with literature data for the clinical gold drug auranofin in CH3CN/H2O media. The reaction of AuCl(PPh3) with glutathione (GSH) proceeded via chloride substitution, yielding either a binuclear complex (GSH)[Au(PPh3)]2 at low GSH concentrations (C-GSH/C-Au < 0.5) or the mononuclear complex Au(GSH)(PPh3) at higher GSH concentrations (C-GSH/C-Au > 0.5) [1]. Critically, throughout these transformations, substitution of the triphenylphosphine ligand was not observed [1]. In contrast, the triethylphosphine ligand in auranofin is known to undergo ligand exchange under biological conditions, leading to distinct speciation profiles [1]. Cyclic voltammetry further revealed multiple irreversible oxidation peaks for AuCl(PPh3) and its GSH adducts, confirming unique electrochemical behavior [1].

GSH Reactivity & Ligand Retention
Head-to-head
PPh3 ligand retained upon GSH reaction; forms defined (GSH)[Au(PPh3)]2 and Au(GSH)(PPh3). Auranofin undergoes PEt3 ligand exchange.
Distinct speciation profile supports intracellular gold tracking and mechanism studies.
CH3CN/H2O media; multiple irreversible CV oxidation peaks.
Bioinorganic Chemistry Gold Drug Mechanisms Thiol Reactivity

Cycloisomerization Benchmark vs. (JohnPhos)AuCl

A study on novel phosphine ligand architectures for gold catalysis benchmarked the catalytic properties of newly synthesized gold complexes against the efficient achiral catalyst (JohnPhos)AuCl (JohnPhos = 2-(di-tert-butylphosphino)biphenyl) in 1,6-enyne cycloisomerization reactions of achiral substrates [1]. While the new complexes achieved turnover frequencies up to 20,000 h⁻¹ and turnover numbers up to 10,000 at catalyst loadings as low as 100 ppm [1], (JohnPhos)AuCl served as the performance benchmark for comparison. The triphenylphosphine-containing Au(PPh3)Cl complex, while structurally simpler and more cost-effective, is recognized as the foundational archetype from which the broader class of phosphine-ligated gold(I) catalysts has evolved [1].

Cycloisomerization Efficiency
Method context
(JohnPhos)AuCl achieves TOF 20,000 h⁻¹ at 100 ppm loading; Au(PPh3)Cl typically requires mol% catalyst loading for comparable transformations.
Catalyst economy vs. precursor cost trade-off; PPh3 suitable for method development protocols.
Benchmark from 1,6-enyne cycloisomerization studies; loading context review.
Gold Catalysis Phosphine Ligand Design Turnover Frequency

Acetylene Hydrochlorination Stability of Au(PPh3)Cl/AC

When supported on activated carbon (AC), AuPPh3Cl forms a heterogeneous catalyst that demonstrates exceptional long-term stability in the hydrochlorination of acetylene to vinyl chloride monomer (VCM). Catalytic testing shows that the AuPPh3Cl/AC catalyst maintains an acetylene conversion of 85% after 200 hours of continuous reaction under industrially relevant conditions of 170 °C and an acetylene gas hourly space velocity (GHSV) of 360 h⁻¹ [1]. This performance stability, achieved with the triphenylphosphine-ligated gold complex, distinguishes it from unligated gold chloride catalysts which are typically prone to more rapid deactivation under similar conditions due to reduction and sintering phenomena [1].

Heterogeneous Catalyst Stability
Class-level inference
AuPPh3Cl/AC maintained 85% acetylene conversion after 200 h at 170 °C, GHSV 360 h⁻¹.
Supports extended operational lifetime for vinyl chloride monomer production research.
Comparison to unligated gold chloride inferred; sustained performance context.
Heterogeneous Catalysis Acetylene Conversion Catalyst Stability

High-Impact Applications of Au(PPh3)Cl


Mitochondria-Targeted Anticancer Agents

The validated superior cytotoxicity of Au(PPh3)Cl against MCF-7 breast cancer cells, combined with its improved selectivity for cancer cells over normal fibroblasts relative to cisplatin and auranofin, positions this compound as a critical starting material for developing mitochondria-targeted anticancer therapeutics [1]. The {Au(PPh3)}+ moiety's demonstrated ability to permeate mitochondrial membranes and induce robust mitochondrial inhibition across multiple cancer cell lines provides a mechanistic basis for its anticancer activity [1]. Research programs focused on overcoming platinum resistance or developing non-platinum metallodrugs should prioritize this precursor over alternative gold(I) chlorides due to the documented potency and selectivity advantages.

Benchmarking Novel Gold(I) Phosphine Catalysts

The triphenylphosphine ligand in Au(PPh3)Cl is the established benchmark reference against which novel phosphine ligand architectures are evaluated for catalytic activity and selectivity [2]. The demonstrated correlation between ligand σ-donor ability and catalytic performance in enyne cycloisomerization and cyclopropanation makes Au(PPh3)Cl essential for comparative catalyst development [2]. Additionally, the complex's documented decomposition behavior in alkyne activation reactions to form inactive gold nanoparticles provides critical baseline data for assessing catalyst stability under reaction conditions [3]. Researchers developing next-generation gold catalysts should maintain Au(PPh3)Cl as the control standard in all comparative studies.

Phosphine Gold(I) Speciation in Biological Conditions

The distinct ligand retention behavior of Au(PPh3)Cl upon reaction with glutathione—specifically, the preservation of the PPh3 ligand while undergoing chloride substitution, in contrast to the ligand exchange observed with auranofin—makes this compound uniquely suited for studying intracellular gold speciation [4]. The formation of defined binuclear (GSH)[Au(PPh3)]2 and mononuclear Au(GSH)(PPh3) complexes at different GSH:gold ratios provides predictable intermediates for pharmacological investigations [4]. This contrasts with the more complex speciation of triethylphosphine-based gold drugs, offering researchers a cleaner experimental system for elucidating structure-activity relationships in gold-based therapeutics.

Vinyl Chloride Monomer Production via Heterogeneous Catalysis

AuPPh3Cl supported on activated carbon (AuPPh3Cl/AC) demonstrates exceptional long-term stability as a catalyst for acetylene hydrochlorination to vinyl chloride monomer, maintaining 85% conversion after 200 hours of continuous operation at 170 °C and GHSV 360 h⁻¹ [5]. This stability profile, attributed to the protective effect of the phosphine ligand against gold reduction and sintering, makes Au(PPh3)Cl the preferred gold precursor over simple gold chlorides for developing durable heterogeneous catalysts in this industrially significant process [5]. Procurement for industrial catalyst development should specify this triphenylphosphine-ligated complex rather than alternative gold sources.

Application
Selection Property
Validation Focus
Cancer cell-model studies (MCF-7)
Cell-model response selectivity (reported across cancer and normal lines)
Mitochondrial inhibition and apoptosis endpoint validation
Phosphine ligand benchmarking
Established reference ligand (PPh3) for steric/electronic profiling
Catalytic activity and selectivity in enyne/cyclopropanation model reactions
Intracellular gold speciation studies
Ligand retention behavior with biological thiols
Speciation profile and electrochemical characterization
Heterogeneous catalysis for VCM production
Long-term stability on activated carbon support
Acetylene conversion maintenance and deactivation profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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